molecular formula C8H5N5 B1317042 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile CAS No. 342412-44-6

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Cat. No.: B1317042
CAS No.: 342412-44-6
M. Wt: 171.16 g/mol
InChI Key: ONFDCJDKRKXFIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile is unique due to its combination of imidazole and pyrazine rings, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

3-imidazol-1-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFDCJDKRKXFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574307
Record name 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342412-44-6
Record name 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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